

4,5-Dichloro-3-nitropyridin-2-amine CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5-Dichloro-3-nitropyridin-2-amine

Cat. No.: B1373025

[Get Quote](#)

An In-depth Technical Guide to **4,5-Dichloro-3-nitropyridin-2-amine**

Introduction

4,5-Dichloro-3-nitropyridin-2-amine is a highly functionalized pyridine derivative that serves as a critical building block in modern synthetic chemistry. Its unique arrangement of activating and leaving groups—an amine, a nitro group, and two chlorine atoms—on the pyridine scaffold makes it a versatile precursor for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in the field of drug development and discovery.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for any chemical synthesis. **4,5-Dichloro-3-nitropyridin-2-amine** is cataloged under a specific CAS Registry Number, ensuring its unambiguous identification in chemical databases and regulatory documents.

Property	Value	Source(s)
CAS Number	662116-67-8	[1] [2] [3] [4]
Molecular Formula	C5H3Cl2N3O2	[1] [3] [5]
Molecular Weight	208.00 g/mol	[1] [3]
IUPAC Name	4,5-dichloro-3-nitropyridin-2-amine	[5]
SMILES	C1=C(C(=C(C(=N1)N)--INVALID-LINK--[O-]Cl)Cl)Cl	[5]
InChI Key	KYVDKZOAOAFDC-UHFFFAOYSA-N	[5]

Chemical Structure:

The structure consists of a pyridine ring substituted with a primary amine at position 2, a nitro group at position 3, and chlorine atoms at positions 4 and 5.

Caption: 2D structure of **4,5-dichloro-3-nitropyridin-2-amine**.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines like **4,5-dichloro-3-nitropyridin-2-amine** requires a strategic approach to control regioselectivity. While specific, high-yield syntheses are often proprietary, a general pathway can be conceptualized based on established pyridine chemistry. A plausible route involves the nitration of a pre-existing 2-amino-4,5-dichloropyridine. The strong electron-donating nature of the amino group directs electrophilic substitution, while the reaction conditions must be carefully controlled to achieve the desired isomer.

A patent for a related compound, 4-amino-2-chloro-3-nitropyridine, details a method involving the nitration of 4-amino-2-chloropyridine using a mixture of nitric and sulfuric acid, followed by purification to separate isomers.[\[6\]](#) This highlights a common industrial strategy for producing nitropyridines.

Generalized Synthetic Workflow

[Click to download full resolution via product page](#)

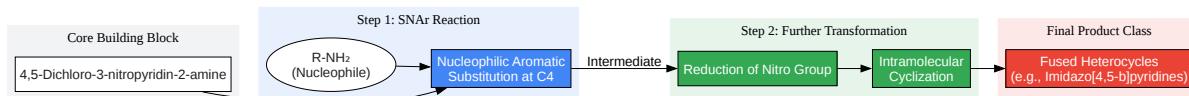
Caption: Generalized workflow for the synthesis of the target compound.

Exemplary Laboratory Protocol

This protocol is a representative example based on general procedures for the nitration of activated pyridine rings.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid (5 volumes) to 0-5 °C in an ice-salt bath.
- **Substrate Addition:** Slowly add 2-amino-4,5-dichloropyridine (1.0 equiv) to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.
- **Nitration:** Prepare a nitrating mixture of fuming nitric acid (1.1 equiv) and concentrated sulfuric acid (2 volumes). Add this mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature below 10 °C.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at 5-10 °C for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Quenching and Workup:** Carefully pour the reaction mixture onto crushed ice. A precipitate should form. Adjust the pH of the resulting slurry to 6-7 using a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) while keeping the mixture cool.
- **Isolation and Purification:** Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. Dry the crude product. Further purification can be achieved by

recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to isolate the desired 3-nitro isomer.


Reactivity and Application in Drug Discovery

The synthetic utility of **4,5-dichloro-3-nitropyridin-2-amine** stems from the orchestrated reactivity of its functional groups. The pyridine nitrogen and the nitro group are strongly electron-withdrawing, which significantly activates the chlorine atoms at the C4 and C5 positions toward nucleophilic aromatic substitution (SNAr).^{[7][8]}

This predictable reactivity makes it an invaluable intermediate for constructing more elaborate molecular architectures, particularly fused heterocyclic systems like imidazo[4,5-b]pyridines, which are privileged structures in medicinal chemistry.^[9]

Role as a Synthetic Intermediate

The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the one at C5, allowing for regioselective functionalization. A nucleophile (e.g., an amine or thiol) can displace the C4-chloro group, leaving the C5-chloro and C2-amino groups available for subsequent chemical transformations, such as intramolecular cyclization to form fused ring systems.

[Click to download full resolution via product page](#)

Caption: Synthetic utility in building complex heterocyclic molecules.

This compound and its derivatives are instrumental in developing novel therapeutic agents. Nitropyridines are precursors for molecules with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.^{[9][10]} Specifically, they are used in the synthesis of inhibitors for targets like Janus kinase 2 (JAK2) and phosphodiesterases.^[9]

Safety and Handling

As with any chlorinated and nitrated aromatic compound, **4,5-dichloro-3-nitropyridin-2-amine** should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and respiratory irritation.^[11] Refer to the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

Conclusion

4,5-Dichloro-3-nitropyridin-2-amine is a high-value chemical intermediate whose structural features provide a powerful platform for synthetic innovation. Its predictable reactivity in nucleophilic aromatic substitution reactions allows for the efficient and regioselective construction of complex, biologically active molecules. For scientists in drug discovery and medicinal chemistry, a thorough understanding of this building block's properties and potential is key to developing the next generation of therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-dichloro-3-nitropyridin-2-amine [lianhe-aigen.com]
- 2. 662116-67-8|4,5-Dichloro-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. synchem.de [synchem.de]
- 4. 2-Amino-4,5-dichloro-3-nitropyridine CAS#: 662116-67-8 [amp.chemicalbook.com]
- 5. PubChemLite - 2-amino-4,5-dichloro-3-nitropyridine (C5H3Cl2N3O2) [pubchemlite.lcsb.uni.lu]
- 6. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Chloro-3-nitropyridin-2-amine | C5H4CIN3O2 | CID 4071694 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4,5-Dichloro-3-nitropyridin-2-amine CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1373025#4-5-dichloro-3-nitropyridin-2-amine-cas-number-and-structure\]](https://www.benchchem.com/product/b1373025#4-5-dichloro-3-nitropyridin-2-amine-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com